molecular formula C9H7ClN2O B1592243 2-Chloro-8-methoxyquinazoline CAS No. 944060-66-6

2-Chloro-8-methoxyquinazoline

Cat. No. B1592243
M. Wt: 194.62 g/mol
InChI Key: OENQTKSMBDNMQX-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxyquinazoline is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methoxyquinazoline consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The compound also contains a chlorine atom and a methoxy group attached to the quinazoline core .


Physical And Chemical Properties Analysis

2-Chloro-8-methoxyquinazoline has a predicted boiling point of 294.5±22.0 °C and a predicted density of 1.333±0.06 g/cm3 . Its pKa is predicted to be -0.18±0.30 .

Scientific Research Applications

1. Pharmacological Diversification of Quinazoline

  • Application Summary : Quinazoline and its related scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities . These activities include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
  • Methods of Application : Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
  • Results or Outcomes : The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .

2. Anticancer Agents with 4-Anilinoquinazoline Scaffolds

  • Application Summary : 2-Chloromethyl-4 (3 H )-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
  • Methods of Application : An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .
  • Results or Outcomes : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

Safety And Hazards

The safety data sheet for 2-Chloro-8-methoxyquinazoline indicates that it is intended for research and development use only and is not for medicinal, household, or other use . Specific hazards associated with this compound are not detailed in the search results.

properties

IUPAC Name

2-chloro-8-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENQTKSMBDNMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601705
Record name 2-Chloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-methoxyquinazoline

CAS RN

944060-66-6
Record name 2-Chloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Neat POCl3 (400 mL) was added to 8-methoxyquinazolin-2-ol (5.0 g, 28.4 mmole) with stirring and cooling over an ice bath under argon. After ca. 1 minute, the reaction was removed from the ice bath and stirred at RT for ca. 20 minutes until a fine yellow suspension was formed. The reaction, fitted with a reflux condenser, was heated in an oil bath at 140-145° C. After about 1 hour, the reaction turned clear and colorless. LCMS showed that the reaction was complete. The POCl3 was evaporated under reduced pressure, and dried in vacuo. After 12 hours, the residue was partitioned between EtOAc (300 mL) and sat. NaHCO3 (200 mL). The mixture was stirred cautiously watching gas evolution until the pH reached ˜8. The layers were separated and the organic layer was washed with NaHCO3 (2×100 mL), water with 5% brine (2×100 mL), brine (100 mL), dried (Na2SO4), filtered and evaporated to a yellow solid. The crude product was purified by flash chromatography eluting with 50% EtOAc/Hexane and finishing with 100% EtOAc to produce a white solid after evaporating the correct fractions. The pure 2-chloro-8-methoxyquinazoline was isolated in 89% yield (4.9 g, 25.3 mmole).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Brahmaiah, AKD Bhavani, P Aparna… - Bioorganic & Medicinal …, 2021 - Elsevier
… The synthesis of our target molecules (Scheme 1) starts from the known 2-chloro-8-methoxyquinazoline 1. Reaction of 1 with meta-chloroaniline 2 in the presence of a palladium …
Number of citations: 8 www.sciencedirect.com
CR Wellaway, IR Baldwin, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
… S N Ar reaction with 1-methyl-1H-pyrazol-4-amine hydrochloride, whereas the 8-methoxyquinazoline target compound 11 was accessed via S N Ar from 2-chloro-8-methoxyquinazoline …
Number of citations: 5 pubs.acs.org
MM Vasbinder, B Aquila, M Augustin… - Journal of Medicinal …, 2013 - ACS Publications
… (17) Treatment of aniline 85 with 6-bromo-2-chloro-8-methoxyquinazoline in the presence of refluxing propan-2-ol followed by base generated 86, which after Suzuki coupling afforded …
Number of citations: 38 pubs.acs.org
D Brahmaiah, AKD Bhavani, P Aparna, NS Kumar… - Molecules, 2022 - mdpi.com
… It starts from the known 2-chloro-8-methoxyquinazoline 1 [14], which by reaction with aniline 2a, or the 3,5-dichloroaniline 2b, in the presence of a palladium catalyst gave the 2-…
Number of citations: 12 www.mdpi.com
D Brahmaiah, AKD Bhavani, P Aparna… - … -Online Journal of …, 2019 - univ-rennes.hal.science
… Synthesis of 2-chloro-8-methoxyquinazoline (14a). A mixture of compound 14 (4 g, 22 mmol) and 2,3,5collidine (5 mL, 38.8 mmol) in acetonitrile (80 mL) was stirred at room temperature …
Number of citations: 2 univ-rennes.hal.science

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